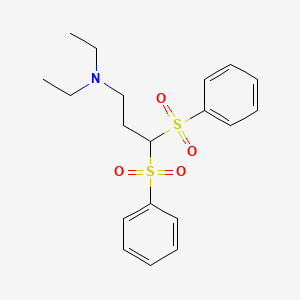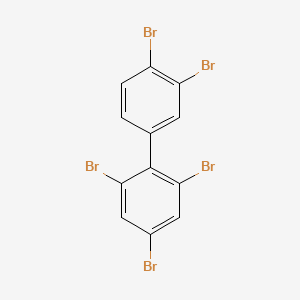
2,3',4,4',6-Pentabromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’,4,4’,6-Pentabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are added to various products such as plastics, textiles, and electronic devices to enhance their fire resistance . due to their toxicity and persistence in the environment, the use of polybrominated biphenyls has been restricted or banned in many regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3’,4,4’,6-Pentabromobiphenyl can be synthesized through the bromination of biphenyl. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution of hydrogen atoms with bromine atoms on the biphenyl rings .
Industrial Production Methods
Industrial production of 2,3’,4,4’,6-Pentabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the continuous or batch-wise bromination of biphenyl in reactors designed to handle large volumes of reactants and products. The reaction conditions, such as temperature, pressure, and concentration of bromine, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3’,4,4’,6-Pentabromobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated biphenyls.
Substitution: Nucleophilic aromatic substitution reactions can replace bromine atoms with other substituents, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Brominated biphenyl oxides.
Reduction: Less brominated biphenyls.
Substitution: Hydroxylated or aminated biphenyl derivatives.
Scientific Research Applications
2,3’,4,4’,6-Pentabromobiphenyl has been studied extensively for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in chemical reactions and environmental processes.
Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine functions and its bioaccumulation in living organisms.
Medicine: Research on its toxicological properties to understand its impact on human health and develop strategies for mitigating its adverse effects.
Mechanism of Action
2,3’,4,4’,6-Pentabromobiphenyl exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzyme genes such as CYP1A1. This activation leads to the metabolism and detoxification of the compound, as well as the mediation of its toxic effects. Additionally, 2,3’,4,4’,6-Pentabromobiphenyl can disrupt cell-cycle regulation and affect the development and maturation of tissues .
Comparison with Similar Compounds
2,3’,4,4’,6-Pentabromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds with varying numbers and positions of bromine atoms. Some similar compounds include:
- 2,2’,4,5,5’-Pentabromobiphenyl
- 2,3,3’,4’,6-Pentabromobiphenyl
- 2,2’,4,4’,5,5’-Hexabromobiphenyl
Compared to these compounds, 2,3’,4,4’,6-Pentabromobiphenyl is unique in its specific bromination pattern, which influences its chemical reactivity, environmental persistence, and biological effects .
Properties
CAS No. |
86029-64-3 |
|---|---|
Molecular Formula |
C12H5Br5 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
1,3,5-tribromo-2-(3,4-dibromophenyl)benzene |
InChI |
InChI=1S/C12H5Br5/c13-7-4-10(16)12(11(17)5-7)6-1-2-8(14)9(15)3-6/h1-5H |
InChI Key |
PBFOWFPZALCTIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
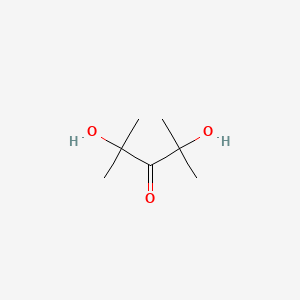
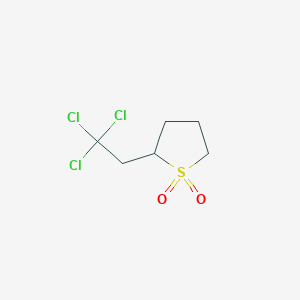
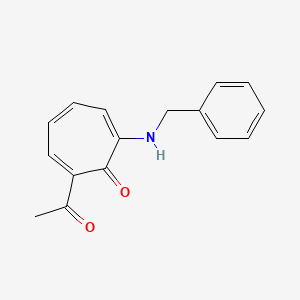
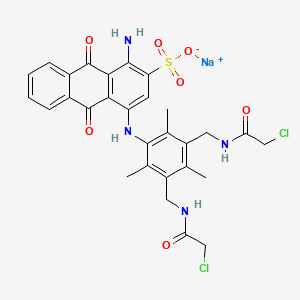
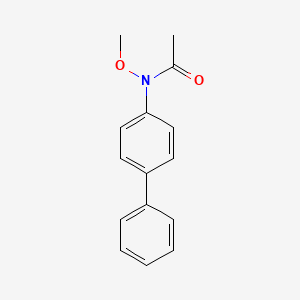

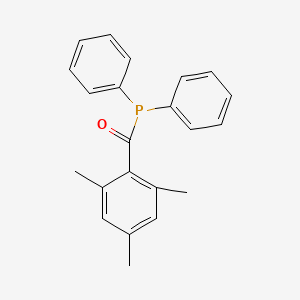
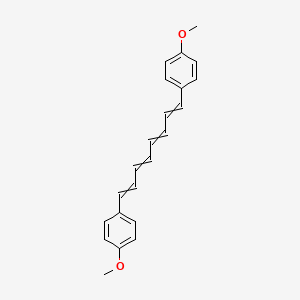
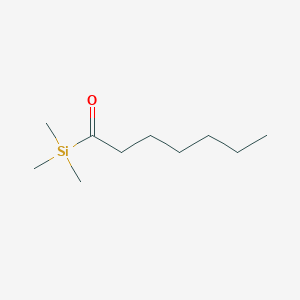

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
